molecular formula C10H8ClNOS B2768348 (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether CAS No. 339018-23-4

(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether

Cat. No.: B2768348
CAS No.: 339018-23-4
M. Wt: 225.69
InChI Key: DKLDULIVLVOTMM-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether is a chemical compound with the molecular formula C10H8ClNOS and a molecular weight of 225.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether typically involves the reaction of 2-chloro-1,3-thiazole with phenol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents on the thiazole ring.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether: Unique due to its specific substitution pattern and chemical properties.

    (2-Chloro-1,3-thiazol-5-yl)methyl methyl ether: Similar structure but with a methyl group instead of a phenyl group.

    (2-Chloro-1,3-thiazol-5-yl)methyl ethyl ether: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

This compound is unique due to its combination of a thiazole ring and a phenyl ether moiety, which imparts specific chemical reactivity and biological activity not found in its analogs .

Properties

IUPAC Name

2-chloro-5-(phenoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-10-12-6-9(14-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLDULIVLVOTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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